8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one

Analytical Chemistry Quality Control Structural Elucidation

The compound 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one belongs to the coumarin sulfonamide family, characterized by a chromen-2-one core functionalized at the 7‑position with a hydroxyl group and at the 8‑position with a 3,5‑dimethylisoxazole‑4‑sulfonamide moiety. Its structure has been unequivocally confirmed by 1H‑NMR spectroscopy , a foundational quality attribute that ensures reproducibility in scientific applications.

Molecular Formula C15H14N2O6S
Molecular Weight 350.3 g/mol
Cat. No. B12192689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one
Molecular FormulaC15H14N2O6S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2NS(=O)(=O)C3=C(ON=C3C)C)O
InChIInChI=1S/C15H14N2O6S/c1-7-6-12(19)22-14-10(7)4-5-11(18)13(14)17-24(20,21)15-8(2)16-23-9(15)3/h4-6,17-18H,1-3H3
InChIKeyVXYSJIOZWBTJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one: A Structurally Distinct Coumarin-Isoxazole Sulfonamide Hybrid for Targeted Research


The compound 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one belongs to the coumarin sulfonamide family, characterized by a chromen-2-one core functionalized at the 7‑position with a hydroxyl group and at the 8‑position with a 3,5‑dimethylisoxazole‑4‑sulfonamide moiety [1]. Its structure has been unequivocally confirmed by 1H‑NMR spectroscopy [2], a foundational quality attribute that ensures reproducibility in scientific applications.

Why 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one Cannot Be Casually Replaced by Other Coumarin Sulfonamides


The 3,5‑dimethylisoxazole‑4‑sulfonamide group is not a simple isostere of phenyl‑ or alkyl‑sulfonamides. The isoxazole ring introduces a markedly different electron‑withdrawing character, hydrogen‑bond capability, and steric profile that directly modulate the coumarin core's fluorescence properties and molecular recognition [1]. In antibacterial studies on coumarin‑isoxazole sulfonamide hybrids, minor variations in the isoxazole substitution pattern caused significant shifts in pMIC values, demonstrating that biological activity is highly sensitive to this specific moiety [2]. Substituting the 3,5‑dimethylisoxazole fragment with a generic sulfonamide would therefore alter both the physicochemical and pharmacological profile, invalidating experimental continuity.

Quantitative Differentiation Evidence for 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one Against Closest Analogs


Spectral Fingerprint: 1H-NMR Identity Confirmation Distinguishes the Target Compound from Regioisomeric or Degraded Products

The target compound's unique 1H‑NMR spectrum has been catalogued in the Landolt‑Börnstein reference collection, providing chemical shifts and coupling constants that serve as a definitive identity certificate [1]. Unlike the parent 7‑hydroxy‑4‑methylcoumarin or common 8‑aminocoumarin precursors, the dimethylisoxazole sulfonamide substituent generates a distinct aromatic region pattern that rules out the presence of common impurities or regioisomers.

Analytical Chemistry Quality Control Structural Elucidation

Lipophilicity Shift: Predicted LogP Differential Versus Non‑Isoxazole 8‑(Aryl‑sulfonamido)‑7‑hydroxy‑4‑methylcoumarin Analogs

In silico prediction indicates that the 3,5‑dimethylisoxazole‑4‑sulfonamide derivative exhibits a calculated logP approximately 0.8–1.2 units lower than the corresponding 8‑(4‑methylbenzenesulfonamido)‑7‑hydroxy‑4‑methylcoumarin analog, attributable to the heteroatom‑rich isoxazole ring [1]. This computed difference aligns with the experimental observation that isoxazole‑containing coumarin hybrids generally show improved intestinal absorption and blood retention relative to all‑carbon aryl sulfonamides [2].

Medicinal Chemistry ADME Lead Optimization

CYP3A4 Inhibition Selectivity Window Over CYP2E1 and CYP2C19 Within the Same Chemotype

In a panel screen of human cytochrome P450 enzymes, the target compound exhibited an IC50 of 5.49 µM against CYP3A4, while showing substantially weaker inhibition of CYP2E1 (IC50 = 50 µM) and CYP2C19 (Ki = 50 µM) under identical pre‑incubation conditions [1]. This 9.1‑fold selectivity gap contrasts with the behavior of the simple 8‑aminocoumarin scaffold, which typically shows pan‑CYP inhibition across multiple isoforms.

Drug Metabolism Cytochrome P450 DDI Risk Assessment

Antibacterial Activity Potential Conferred by the 3,5‑Dimethylisoxazole Fragment: Class‑Level Evidence from a Parallel Coumarin‑Isoxazole Sulfonamide Series

In a systematic study of structurally related coumarin‑isoxazole sulfonamide hybrids, compounds bearing a 3,5‑dimethylisoxazole substituent yielded pMIC values up to 1.5‑fold higher against both Gram‑positive (S. aureus) and Gram‑negative (E. coli) bacteria compared to their non‑isoxazole (e.g., phenylsulfonamide) counterparts [1]. 3D‑QSAR modeling identified the isoxazole ring's electrostatic potential as a key contributor to this antibacterial enhancement [1].

Antimicrobial Research 3D‑QSAR Drug Design

High‑Value Application Scenarios for 8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one Based on Verified Evidence


Calibrated Reference Standard for Coumarin‑Isoxazole Hybrid Characterization

The compound's NMR spectrum, archived in the Landolt‑Börnstein reference database, provides a traceable chemical fingerprint suitable for use as an analytical reference standard in NMR method development and impurity profiling [1]. Laboratories developing HPLC‑MS or NMR methods for coumarin‑sulfonamide libraries can employ this compound as a system suitability standard, reducing between‑laboratory variability.

Selective CYP3A4 Probe for In‑Vitro Drug Metabolism Studies

With an IC50 of 5.49 µM against CYP3A4 and a 9.1‑fold selectivity window over CYP2E1 and CYP2C19, this compound can serve as a moderate‑affinity chemical tool in CYP inhibition panels [1]. Its selectivity profile is sufficient for use as a positive control or benchmark compound when characterizing the CYP inhibition potential of new chemical entities, particularly in early‑stage DMPK screening where broad‑spectrum CYP inhibitors are unsuitable.

Scaffold for Antibacterial Structure–Activity Relationship (SAR) Expansion

Class‑level antibacterial data from the coumarin‑isoxazole sulfonamide series indicate that the 3,5‑dimethylisoxazole fragment positively contributes to pMIC values against both Gram‑positive and Gram‑negative pathogens [1]. This compound is therefore a strategically rational choice for medicinal chemistry teams seeking to build focused libraries around the 8‑sulfonamido‑7‑hydroxy‑4‑methylcoumarin scaffold, where the isoxazole substituent can be systematically varied to explore antibacterial pharmacophores.

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